2-(4-Fluorophenyl)-N-methyl-1-(1-methylpyrazol-3-yl)ethanamine;hydrochloride

Descripción

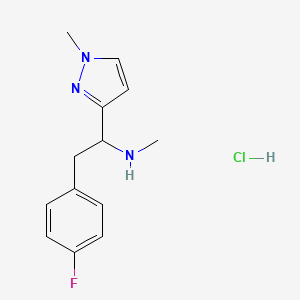

2-(4-Fluorophenyl)-N-methyl-1-(1-methylpyrazol-3-yl)ethanamine hydrochloride is a synthetic amine derivative characterized by a fluorophenyl group, an N-methylated ethylamine backbone, and a substituted pyrazole ring. The compound’s structure combines a hydrophobic aromatic system (4-fluorophenyl) with a polar amine hydrochloride salt, enhancing solubility. The 1-methylpyrazole moiety introduces steric and electronic effects critical for interactions with biological targets, such as receptors or enzymes.

Propiedades

IUPAC Name |

2-(4-fluorophenyl)-N-methyl-1-(1-methylpyrazol-3-yl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16FN3.ClH/c1-15-13(12-7-8-17(2)16-12)9-10-3-5-11(14)6-4-10;/h3-8,13,15H,9H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSKFZQQLRCKJEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CC1=CC=C(C=C1)F)C2=NN(C=C2)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClFN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2287312-32-5 | |

| Record name | [2-(4-fluorophenyl)-1-(1-methyl-1H-pyrazol-3-yl)ethyl](methyl)amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-N-methyl-1-(1-methylpyrazol-3-yl)ethanamine;hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

Introduction of the fluorophenyl group: This step involves the use of a fluorinated benzene derivative, which is introduced through a nucleophilic aromatic substitution reaction.

Methylation: The final step involves the methylation of the amine group using a methylating agent such as methyl iodide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction efficiency. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in its pure form.

Análisis De Reacciones Químicas

Types of Reactions

2-(4-Fluorophenyl)-N-methyl-1-(1-methylpyrazol-3-yl)ethanamine;hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

Oxidation: The major products include oxidized derivatives of the original compound.

Reduction: Reduced forms of the compound, often resulting in the removal of specific functional groups.

Substitution: Substituted derivatives where the fluorine atom is replaced by other nucleophiles.

Aplicaciones Científicas De Investigación

2-(4-Fluorophenyl)-N-methyl-1-(1-methylpyrazol-3-yl)ethanamine;hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with various biomolecules.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 2-(4-Fluorophenyl)-N-methyl-1-(1-methylpyrazol-3-yl)ethanamine;hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The compound is compared below with analogues sharing fluorophenyl, heterocyclic, or amine-based motifs. Key differences in substituents, heterocycles, and physicochemical properties are highlighted.

Table 1: Structural and Physicochemical Comparison

| Compound Name | Core Heterocycle | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|---|---|

| 2-(4-Fluorophenyl)-N-methyl-1-(1-methylpyrazol-3-yl)ethanamine hydrochloride | Pyrazole | 4-Fluorophenyl, N-methyl | C₁₃H₁₇ClFN₃ | ~269.5 | High solubility (HCl salt), moderate logP |

| 2-(4-Fluorophenyl)-N-methyl-1-(1H-1,2,4-triazol-5-yl)ethanamine (CID 65363369) | Triazole | 4-Fluorophenyl, N-methyl | C₁₁H₁₃FN₄ | 220.25 | Lower MW, potential for H-bonding |

| 4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine hydrochloride | Oxadiazole | 4-Fluorophenyl, piperidine | C₁₄H₁₇ClFN₃O | 297.76 | Higher MW, electron-withdrawing oxadiazole |

| 2-[2-(4-Fluorophenyl)-1,3-oxazol-4-yl]ethan-1-amine hydrochloride | Oxazole | 4-Fluorophenyl | C₁₁H₁₀ClFN₂O | 242.68 | Lower logP (1.14), rigid structure |

| N-Methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride | Oxadiazole | Phenyl, N-methyl | C₁₀H₁₂ClN₃O | 225.68 | Smaller aromatic system, higher polarity |

| 4-Fluorophenethylamine hydrochloride | None (aliphatic) | 4-Fluorophenyl | C₈H₁₁ClFN | 173.63 | Simplest analogue, high solubility |

Structural Differences and Implications

Heterocycle Variations: Pyrazole (Target Compound): The 1-methylpyrazole provides a planar, nitrogen-rich heterocycle, favoring π-π stacking and hydrogen bonding. This contrasts with oxadiazoles (), which are more electron-deficient, enhancing metabolic stability but reducing polar interactions .

Fluorophenyl Position: All compounds retain the 4-fluorophenyl group, critical for hydrophobic and electrostatic interactions. Substitution at other positions (e.g., 3-fluorophenyl in ) would alter steric and electronic profiles .

Physicochemical Properties :

- Solubility : The hydrochloride salt in all compounds enhances aqueous solubility. However, bulkier heterocycles (e.g., oxadiazole-piperidine in ) may reduce solubility compared to the target compound’s pyrazole .

- Lipophilicity : The target compound’s logP is likely intermediate between polar triazoles (lower logP) and lipophilic oxadiazoles (e.g., trifluoromethyl-substituted variants in ) .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4-Fluorophenyl)-N-methyl-1-(1-methylpyrazol-3-yl)ethanamine hydrochloride?

- Methodology :

- Step 1 : Prepare the pyrazole precursor via cyclocondensation of hydrazine derivatives with β-keto esters under acidic conditions.

- Step 2 : Functionalize the pyrazole ring with a methyl group using alkylation agents (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃).

- Step 3 : Couple the fluorophenyl moiety via nucleophilic substitution or Suzuki-Miyaura cross-coupling, depending on halogen availability.

- Step 4 : Perform N-methylation of the ethanamine intermediate using formaldehyde and a reducing agent (e.g., NaBH₃CN).

- Step 5 : Convert the free base to the hydrochloride salt by treatment with HCl in anhydrous ethanol .

- Key Considerations : Monitor reaction progress using TLC or HPLC. Purify intermediates via column chromatography or recrystallization.

Q. How can the solubility and stability of this compound be optimized for in vitro assays?

- Methodology :

- Solubility : Test polar aprotic solvents (DMSO, DMF) or aqueous buffers (e.g., PBS with 0.1% Tween-80). The hydrochloride salt inherently improves water solubility due to ionic character .

- Stability : Conduct accelerated stability studies under varying pH (2–9), temperatures (4°C, 25°C), and light exposure. Use LC-MS to identify degradation products.

- Validation : Compare pharmacokinetic profiles in simulated biological fluids (e.g., plasma, SIF/SGF) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

- Methodology :

- Crystal Growth : Use vapor diffusion or slow evaporation in solvents like methanol/water. Prioritize high-purity samples (>99%) to avoid twinning.

- Data Collection : Employ synchrotron radiation for high-resolution data. Use SHELX (e.g., SHELXL-2019) for structure refinement, leveraging constraints for disordered fluorophenyl/pyrazole groups .

- Validation : Cross-validate with NMR (¹H/¹³C, NOESY) and DFT calculations to confirm bond angles/charge distribution .

- Challenges : Address potential polymorphism by screening multiple crystallization conditions.

Q. What strategies can reconcile contradictory data in receptor binding assays?

- Case Example : Discrepancies in Ki values across studies may arise from assay conditions (e.g., pH, ion concentration) or receptor isoform specificity.

- Methodology :

- Standardization : Use a unified protocol (e.g., radioligand binding with [³H]-labeled competitors) across cell lines (HEK293 vs. CHO).

- Controls : Include positive controls (e.g., known agonists/antagonists) and assess off-target effects via selectivity panels (e.g., GPCR, kinase profiling).

- Data Analysis : Apply nonlinear regression (GraphPad Prism) and statistical validation (e.g., F-test for model comparison) .

- Advanced Tools : Utilize cryo-EM or SPR to study real-time binding kinetics and conformational changes .

Q. How can computational modeling predict metabolic pathways and toxicity?

- Methodology :

- In Silico Tools : Use ADMET Predictor or SwissADME to estimate CYP450 metabolism, plasma protein binding, and hERG liability.

- Metabolite Identification : Simulate Phase I/II metabolism (e.g., oxidation, glucuronidation) using Schrödinger’s BioLuminate.

- Toxicity Profiling : Cross-reference with Tox21 databases to flag potential hepatotoxicity or genotoxicity .

- Validation : Confirm predictions with in vitro microsomal assays and Ames tests .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.